Mal-PEG3-PFP

説明

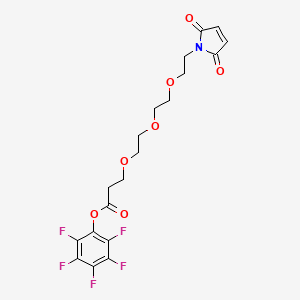

Structure

3D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5NO7/c20-14-15(21)17(23)19(18(24)16(14)22)32-13(28)3-5-29-7-9-31-10-8-30-6-4-25-11(26)1-2-12(25)27/h1-2H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCDRJWHPEQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104653 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-78-6 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of the PEG3 Linker in Mal-PEG3-PFP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional crosslinker, Maleimide-PEG3-Pentafluorophenyl Ester (Mal-PEG3-PFP), represents a sophisticated tool in modern bioconjugation, enabling the precise and efficient linkage of sulfhydryl- and amine-containing molecules. While the terminal reactive groups—maleimide and PFP ester—provide the chemical handles for covalent bond formation, the central Polyethylene Glycol (PEG) spacer is pivotal in defining the overall performance and therapeutic success of the resulting conjugate. This guide provides an in-depth analysis of the specific role of the three-unit PEG (PEG3) linker within this construct. We will explore its fundamental impact on physicochemical properties such as hydrophilicity and steric hindrance, its influence on reaction kinetics, and its critical contribution to the pharmacokinetic and pharmacodynamic profiles of advanced biologics like Antibody-Drug Conjugates (ADCs). Through detailed mechanistic explanations, validated experimental protocols, and data-driven insights, this document serves as a comprehensive resource for optimizing bioconjugation strategies using PEGylated linkers.

Deconstructing the Mal-PEG3-PFP Molecule

To appreciate the role of the PEG3 linker, one must first understand the function of each component in this tripartite system. Mal-PEG3-PFP is intelligently designed with distinct functionalities that enable controlled, sequential bioconjugation.

-

Maleimide (Mal): This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, such as those found on cysteine residues within proteins and peptides. The reaction, a Michael addition, proceeds optimally at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[1][2][3] This pH range is crucial as it ensures the thiol is sufficiently nucleophilic while minimizing the competing hydrolysis of the maleimide ring itself, which becomes rapid at alkaline pH.[1][4]

-

Pentafluorophenyl (PFP) Ester: This highly activated ester is the amine-reactive terminus of the linker. It reacts efficiently with primary amines, like those on lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][5] A key advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester is its superior stability in aqueous solutions.[6][7][8] PFP esters are significantly less prone to hydrolysis, which allows for more efficient conjugation reactions, higher yields, and a wider reaction window (pH 7-9).[7][9][10]

-

PEG3 Linker: Positioned between these two reactive hubs is the hydrophilic spacer consisting of three repeating ethylene glycol units. This is not merely a passive connector; it is an active modulator of the conjugate's properties.

The Central Role and Physicochemical Impact of the PEG3 Linker

The incorporation of a discrete, three-unit PEG chain is a deliberate design choice driven by the need to balance multiple biophysical and pharmacological parameters.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are highly hydrophobic.[11] This inherent hydrophobicity can lead to significant challenges, including ADC aggregation, reduced solubility in physiological buffers, and accelerated clearance from circulation.[12][13][14] The PEG3 linker directly counteracts this by introducing a hydrophilic element. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a "hydration shell" around the payload.[12][15] This action significantly enhances the overall water solubility of the ADC, mitigating aggregation and improving its formulation and stability profiles.[]

Steric Optimization and Preservation of Biological Activity

The PEG3 linker provides a defined, flexible spacer arm that physically separates the conjugated molecules. This spatial separation is critical for several reasons:

-

Preventing Steric Hindrance: In an ADC, the linker ensures that the bulky cytotoxic payload does not sterically interfere with the antibody's antigen-binding (Fab) region.[17][18] Preserving the native conformation and accessibility of the binding site is paramount for retaining the ADC's targeting ability and on-target efficacy.

-

Improving Reaction Efficiency: By extending the reactive groups away from the parent biomolecule, the PEG3 spacer can improve their accessibility to target residues on the partner molecule, potentially enhancing the kinetics and efficiency of the conjugation reaction.

Modulation of Pharmacokinetics (PK) and Pharmacodynamics (PD)

PEGylation is a well-established strategy for improving the PK profiles of therapeutic proteins.[19][20] While the short PEG3 linker does not dramatically increase the hydrodynamic radius to the same extent as long-chain PEGs, it still contributes positively:

-

Increased Systemic Exposure: By improving solubility and reducing aggregation, the PEG linker helps prevent rapid clearance by the reticuloendothelial system, leading to a longer circulation half-life.[12][15] Studies have shown that even short PEG chains can slow clearance rates compared to non-PEGylated counterparts.[19][21]

-

Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential immunogenic epitopes on the linker or payload.[15][17] This can reduce the formation of anti-drug antibodies (ADAs), which can otherwise neutralize the therapeutic and cause adverse effects.[17]

The choice of "PEG3" specifically often represents an empirical "sweet spot."[18] Longer PEG chains, while offering greater solubility, can sometimes negatively impact the biological activity of the conjugate or lead to faster clearance if the overall size exceeds certain thresholds.[22] Shorter linkers may not provide sufficient spacing or hydrophilicity.[18] PEG3 provides a functional balance, delivering key benefits without the potential drawbacks of longer chains.[18]

Mechanism of Action in a Two-Step Bioconjugation Workflow

The heterobifunctional nature of Mal-PEG3-PFP allows for a highly controlled, sequential conjugation process, which is essential for creating well-defined bioconjugates and minimizing the formation of undesirable homodimers or aggregates.[23][24]

The typical workflow involves two main steps:

-

Amine Acylation: The molecule containing primary amines (e.g., a monoclonal antibody) is first reacted with the PFP ester terminus of the Mal-PEG3-PFP linker. This reaction is typically performed at a pH of 7.2-8.5.

-

Thiol Ligation: After removing the excess, unreacted linker, the maleimide-activated intermediate is then reacted with the sulfhydryl-containing molecule (e.g., a thiol-containing payload or peptide). This second step is performed at a pH of 6.5-7.5 to ensure specific and efficient formation of the thioether bond.[3]

Experimental Protocol: Synthesis and Characterization of an ADC

This section provides a validated, self-contained protocol for conjugating a thiol-containing payload to a monoclonal antibody (mAb) using Mal-PEG3-PFP.

Materials and Reagents

-

Monoclonal Antibody (mAb): e.g., Trastuzumab, ~10 mg/mL in PBS.

-

Mal-PEG3-PFP (e.g., BroadPharm BP-21839): Store at -20°C with desiccant.[3]

-

Thiol-containing Payload: (e.g., MMAE derivative).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5.

-

Reaction Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.0.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology

Step 1: Activation of mAb with Mal-PEG3-PFP Linker

-

Preparation: Bring the vial of Mal-PEG3-PFP to room temperature before opening to prevent moisture condensation.[5][9]

-

Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of Mal-PEG3-PFP in anhydrous DMSO. Do not store aqueous solutions of the linker.[1]

-

Reaction Setup: In a microcentrifuge tube, combine the mAb solution with Reaction Buffer A.

-

Linker Addition: Add a 10-fold molar excess of the Mal-PEG3-PFP stock solution to the mAb solution. For example, for 1 mg of a 150 kDa mAb (~6.67 nmol), add 6.67 µL of the 10 mM linker stock.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted linker using a Zeba™ Spin Desalting Column, exchanging the buffer to Reaction Buffer B. This step is critical to prevent the linker from reacting with the payload in the next step.

Step 2: Conjugation of Payload to Activated mAb

-

Payload Preparation: Prepare a 10 mM stock solution of the thiol-containing payload in anhydrous DMSO.

-

Reaction Setup: To the purified maleimide-activated mAb from Step 1.6, add a 5-fold molar excess of the payload.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a final concentration of 10 mM N-acetylcysteine or cysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Final Purification: Purify the final ADC product from excess payload and quenching agent using a new desalting column, exchanging the buffer to a final formulation buffer (e.g., PBS, pH 7.4).

Characterization and Quality Control

The resulting ADC must be thoroughly characterized to confirm successful conjugation and determine key quality attributes.

| Analytical Technique | Parameter Measured | Expected Outcome/Interpretation |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species.[25][26][27] | A chromatogram showing peaks for different drug loads (e.g., DAR0, DAR2, DAR4). The area under each peak is used to calculate the average DAR.[27][28] |

| Size Exclusion Chromatography (SEC-HPLC) | Aggregation and fragmentation. | A main peak corresponding to the monomeric ADC (~150 kDa). The absence of significant high molecular weight species (aggregates) or low molecular weight species (fragments) indicates high purity. |

| Mass Spectrometry (LC-MS) | Confirmation of conjugate mass. | Deconvoluted mass spectrum showing mass shifts corresponding to the covalent attachment of the drug-linker moiety, confirming successful conjugation. |

| UV-Vis Spectroscopy | Protein concentration and average DAR. | Measurement of absorbance at 280 nm (for protein) and a wavelength specific to the payload can be used to calculate protein concentration and estimate the average DAR. |

Case Study: The PEG3 Linker in an ADC Construct

Consider an ADC where a potent, hydrophobic auristatin payload is linked to an antibody targeting a cancer antigen. The Mal-PEG3-PFP linker is used for conjugation to native cysteine and lysine residues.

In this construct, the PEG3 linker provides three key advantages:

-

Solubilizes the Payload: It overcomes the poor aqueous solubility of the auristatin, preventing the ADC from aggregating in the bloodstream.[14][15]

-

Ensures Target Access: It provides sufficient distance between the payload and the antibody's binding domains, ensuring that the ADC can effectively bind to its target on the cancer cell.

-

Improves Therapeutic Index: By enhancing solubility and stability, the PEG3 linker contributes to a more favorable pharmacokinetic profile, potentially leading to higher drug exposure at the tumor site and lower systemic toxicity.[11][22]

Conclusion

The PEG3 linker in the Mal-PEG3-PFP crosslinker is far more than an inert spacer. It is a critical design element that actively modulates the physicochemical and pharmacological properties of the final bioconjugate. Its ability to enhance hydrophilicity, provide optimal spatial separation, and improve pharmacokinetic profiles makes it an indispensable tool for developing next-generation biologics. For researchers in drug development, a thorough understanding of the PEG3 linker's function is essential for designing and synthesizing safer, more effective targeted therapies like ADCs. By carefully selecting linker technology and validating the outcome with rigorous analytical methods, scientists can unlock the full therapeutic potential of their bioconjugates.

References

-

Burke, P. J., et al. (2019). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

-

Lyon, R. P., et al. (2016). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Pharmaceutics. [Link]

-

Bernardim, B., et al. (2024). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights Online. [Link]

-

Hamblett, K. J., et al. (2016). ADC pharmacokinetic and tolerability as a function of PEG size. ResearchGate. [Link]

-

Fleming, R. (2018). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology. [Link]

-

Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

-

Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Application Note. [Link]

-

CellMosaic. HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic Services. [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

-

ADC Review. PEG Linkers. ADC Review Journal. [Link]

-

Singh, R., et al. (2021). Clinical Pharmacology of Antibody-Drug Conjugates. Pharmaceuticals. [Link]

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Mal-PEG3-PFP, 1807534-78-6 | BroadPharm [broadpharm.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. broadpharm.com [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. purepeg.com [purepeg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. adcreview.com [adcreview.com]

- 15. labinsights.nl [labinsights.nl]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. cellmosaic.com [cellmosaic.com]

- 27. agilent.com [agilent.com]

- 28. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Mal-PEG3-PFP solubility in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of Mal-PEG3-PFP in Aqueous and Organic Solvents

Introduction

Mal-PEG3-PFP (Maleimide-PEG3-Pentafluorophenyl ester) is a heterobifunctional crosslinking reagent of significant interest in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its utility stems from a precisely engineered molecular architecture comprising three key components: a thiol-reactive maleimide group, an amine-reactive pentafluorophenyl (PFP) active ester, and a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[3] The successful application of this linker is fundamentally dependent on a thorough understanding of its solubility and stability, as these properties govern its handling, reaction efficiency, and the reproducibility of conjugation protocols.

This guide provides a comprehensive technical overview of the solubility characteristics of Mal-PEG3-PFP. Moving beyond simple data points, we will explore the causal relationships between the molecule's structure and its behavior in both organic and aqueous environments. We will provide field-proven protocols and insights to empower researchers, scientists, and drug development professionals to optimize their conjugation strategies and ensure the integrity of their valuable biomolecules.

Chapter 1: Molecular Architecture and its Influence on Solubility

The solubility of Mal-PEG3-PFP is not a monolithic property but rather a nuanced balance of the characteristics of its constituent parts. The molecule's design represents a classic strategy in bioconjugation: using a hydrophilic spacer to bridge two functional, yet often more hydrophobic, reactive moieties.

Caption: Structure of Mal-PEG3-PFP highlighting its distinct functional domains.

-

The Hydrophilic Engine: The PEG3 Linker: The triethylene glycol (PEG3) spacer is the primary driver of aqueous compatibility. The ether oxygen atoms along the PEG chain readily form hydrogen bonds with water molecules, creating a hydration shell that promotes solubility.[4][5][] In principle, PEGylation is a well-established method for enhancing the aqueous solubility of molecules.[5][7] However, for a short linker like PEG3, its influence must contend with the properties of the terminal groups.[1]

-

The Reactive Moieties: Maleimide and PFP Ester:

-

Pentafluorophenyl (PFP) Ester: The PFP group is an activated ester favored for its high reactivity and relative stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[8][9][10] However, the pentafluorinated phenyl ring is inherently hydrophobic, which detracts from the molecule's overall water solubility.

-

Maleimide: While the maleimide group itself is a small polar structure, it is often a component in larger, poorly soluble molecules like fluorescent dyes.[11][12] Its primary chemical characteristic in this context is its susceptibility to ring-opening hydrolysis at pH values above 7.5, which transforms it into a non-reactive maleamic acid, altering its chemical properties.[13][14]

-

The result is a molecule with conflicting tendencies. The central PEG chain pulls towards aqueous solubility, while the terminal reactive groups, particularly the PFP ester, favor dissolution in organic media. This dichotomy dictates the entire handling and application strategy for the reagent.

Chapter 2: Solubility in Organic Solvents

Due to the hydrophobic nature of the PFP ester and its sensitivity to moisture, the initial dissolution of Mal-PEG3-PFP must be performed in an anhydrous (water-free) organic solvent.[15][16] This is a critical first step to prevent premature hydrolysis of the PFP ester, which would render the reagent inactive for amine conjugation.

The most recommended solvents are polar aprotic solvents that can effectively solvate the entire molecule.

Table 1: Recommended Organic Solvents for Mal-PEG3-PFP Stock Solutions

| Solvent | Abbreviation | Typical Concentration | Rationale & Comments |

|---|---|---|---|

| Dimethyl sulfoxide | DMSO | 10-100 mM | Excellent solvating power for a wide range of compounds. Must be anhydrous to prevent hydrolysis.[1][15] |

| Dimethylformamide | DMF | 10-100 mM | A common alternative to DMSO. Must be anhydrous.[1][15] |

| Dichloromethane | DCM | Soluble | Good for many organic linkers, often used in synthesis.[17] |

| Acetonitrile | ACN | Soluble | A polar aprotic solvent suitable for many PEG derivatives.[17] |

Key Insight: It is imperative to prepare stock solutions of Mal-PEG3-PFP immediately before use.[1][15] Due to the high reactivity of the PFP ester, especially in the presence of trace moisture, storing the reagent in solution—even in an anhydrous solvent—is not advised as its potency will degrade over time.[14][15]

Chapter 3: Solubility and Stability in Aqueous Systems

Direct dissolution of Mal-PEG3-PFP in aqueous buffers is highly challenging and not recommended.[1][14] The standard and required method is the careful dilution of a concentrated organic stock solution into the aqueous reaction medium. However, achieving a stable and reactive aqueous solution is dependent on several critical factors.

Qualitative Solubility Summary

| Solvent Type | Solubility | Recommended Practice |

|---|---|---|

| Aqueous Buffers | Limited to Poor | Not for direct dissolution. Used as the final reaction medium via dilution of an organic stock.[14] |

| Organic Solvents | High | Recommended for preparing concentrated stock solutions (e.g., 10-100 mM).[1] |

Factors Influencing Aqueous Solubility and Stability

-

pH - The Double-Edged Sword: pH is the most critical parameter to control. It dictates the balance between the desired conjugation reactions and the undesired hydrolytic degradation of both reactive ends.

-

PFP Ester: Reacts with primary amines optimally between pH 7.0 and 9.0. However, the rate of its hydrolysis also increases significantly with pH.[1][14]

-

Maleimide: Reacts selectively with thiols in a narrower pH range of 6.5-7.5.[13][14] Above pH 7.5, maleimides become increasingly susceptible to ring-opening hydrolysis and can also show competitive reaction with amines.[13][14]

-

The Optimal Window: A pH range of 7.2-7.5 is typically chosen as the best compromise to enable both reactions while minimizing the rate of hydrolysis for both functional groups.[14]

-

Caption: Competing reactions for PFP Ester and Maleimide groups in aqueous buffer.

-

Buffer Composition:

-

Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[14] Phosphate-buffered saline (PBS) is a suitable choice.[16]

-

Salt Concentration: High salt concentrations (>50 mM) can decrease the solubility of PEGylated linkers. It is advisable to avoid initial dissolution in high-salt buffers.[1][14]

-

-

Co-solvent Concentration: While an organic stock solution is necessary, the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous reaction mixture should be minimized. A general guideline is to keep the final organic solvent concentration below 10% to avoid denaturation or precipitation of protein reactants.[1][14]

Chapter 4: Experimental Protocols

Adherence to a validated protocol is essential for achieving reproducible results. The following methodologies provide a self-validating framework for the preparation and solubility assessment of Mal-PEG3-PFP.

Protocol 1: Preparation of a Mal-PEG3-PFP Stock Solution

This protocol describes the standard procedure for dissolving Mal-PEG3-PFP for immediate use in a bioconjugation reaction.

Materials:

-

Mal-PEG3-PFP (stored at -20°C with desiccant)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Appropriate vials and syringes

Procedure:

-

Equilibration: Remove the vial of Mal-PEG3-PFP from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[14]

-

Weighing: In a dry, controlled environment, quickly weigh the desired amount of the reagent into a new, dry vial.

-

Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-100 mM).

-

Dissolution: Cap the vial securely and vortex for 30-60 seconds until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[17]

-

Inert Atmosphere: If the solution will not be used within minutes, flush the headspace of the vial with an inert gas (argon or nitrogen) before re-capping to displace air and moisture.

-

Immediate Use: Proceed immediately to the next step of adding the stock solution to your aqueous reaction buffer. Do not store this solution. [14][15]

Protocol 2: Kinetic Solubility Determination (Shake-Flask Method)

This protocol provides a workflow to quantitatively determine the kinetic solubility of Mal-PEG3-PFP in a specific aqueous buffer.[18]

Caption: Workflow for determining the kinetic solubility of Mal-PEG3-PFP.

Procedure:

-

Prepare Stock Solution: Prepare a 100 mM stock solution of Mal-PEG3-PFP in anhydrous DMSO as described in Protocol 1.

-

Prepare Incubation Mixtures: In microcentrifuge tubes, add the aqueous buffer of interest (e.g., 1x PBS, pH 7.4). Add the DMSO stock solution to the buffer to reach a target concentration that is expected to be above the solubility limit (e.g., 1 mM). The final DMSO concentration should be kept constant across all samples (e.g., 1-2%). Prepare in triplicate.

-

Equilibration: Place the tubes in a thermomixer and incubate at a constant temperature (e.g., 25°C) with vigorous shaking (e.g., 850 rpm) for a set period (e.g., 2 hours) to allow the system to reach equilibrium.[18]

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.

-

Quantification: Analyze the supernatant using a validated analytical method, such as reverse-phase HPLC with UV detection. The PFP ester has a distinct UV absorbance that can be used for quantification.[1]

-

Calculation: Determine the concentration of the dissolved Mal-PEG3-PFP in the supernatant by comparing the peak area to a standard curve prepared from the DMSO stock solution. The resulting concentration is the kinetic solubility under the tested conditions.

Conclusion

Mal-PEG3-PFP is a powerful bioconjugation tool whose effective use is underpinned by a clear understanding of its solubility and stability. This guide has established that the reagent's amphipathic nature—a hydrophilic PEG core flanked by more hydrophobic, reactive ends—dictates a specific handling protocol. It is not directly soluble in aqueous media and requires initial dissolution in an anhydrous organic solvent like DMSO or DMF to create a fresh stock solution for immediate use.

The stability of Mal-PEG3-PFP in the final aqueous reaction environment is critically dependent on maintaining a pH of 7.2-7.5 and avoiding amine-containing buffers or high salt concentrations. By adhering to the detailed protocols and understanding the chemical principles outlined herein, researchers can ensure the reagent's integrity, leading to more efficient, controlled, and reproducible bioconjugation outcomes.

References

- Shochem. (2025).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Acid-PEG3-PFP Ester in Aqueous Media.

- BenchChem. (2024).

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- Al-Azzawi, W. T., & Al-Dulaimi, M. A. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.

- Lumiprobe. (n.d.).

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.

- BroadPharm. (n.d.). Mal-PEG3-PFP, 1807534-78-6.

- BenchChem. (2025). The Influence of PEGylation on Aqueous Solubility: A Technical Guide.

- MedchemExpress. (n.d.). Mal-PEG3-PFP ester.

- Hamaguchi, R., et al. (2026). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. ChemRxiv.

- BroadPharm. (n.d.). Instructions for the use of the Mal-(PEG)n-PFP Ester.

- NIH. (n.d.). Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts.

- BenchChem. (2025). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.

- BOC Sciences. (2025). PEG (Polyethylene Glycol)

- Glyco MindSynth. (n.d.). Mal-PEG3-PFP.

- RSC Publishing. (2025). Organic & Biomolecular Chemistry.

- ACS Publications. (2026).

- Guidechem. (n.d.). Pentafluorophenol 771-61-9 wiki.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- BroadPharm. (n.d.). Mal-PEG3-acid, 518044-40-1.

- Biopharma PEG. (n.d.). Mal-PEG3-PFP | CAS:1807534-78-6.

- BenchChem. (2025). solving solubility issues with 6-TAMRA Maleimide in aqueous buffers.

- BroadPharm. (n.d.).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BenchChem. (2025). Addressing solubility issues of Methyl-PEG3-bromide in organic solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mal-PEG3-PFP, 1807534-78-6 | BroadPharm [broadpharm.com]

- 4. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Introduction: Architecting Molecular Bridges with Precision

An In-depth Technical Guide to the Thiol-Reactive Chemistry of the Mal-PEG3-PFP Crosslinker

In the landscape of bioconjugation, the ability to covalently link distinct molecular entities with high specificity and stability is paramount. The Mal-PEG3-PFP crosslinker has emerged as a powerful tool for researchers, scientists, and drug development professionals, enabling the precise construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and advanced diagnostic probes.[] This heterobifunctional reagent is meticulously designed with three key components: a maleimide group for selective reaction with thiols, a pentafluorophenyl (PFP) ester for efficient reaction with primary amines, and a hydrophilic tri-ethylene glycol (PEG3) spacer.[2][3]

This guide provides a deep dive into the core chemical principles governing the Mal-PEG3-PFP crosslinker, focusing on its thiol-reactive chemistry. As Senior Application Scientists, our goal is not merely to provide a protocol but to illuminate the causality behind each experimental choice, empowering you to optimize your conjugation strategies and troubleshoot effectively. We will explore the reaction mechanisms, critical parameters, and potential pitfalls, grounding our discussion in authoritative literature to ensure a self-validating and trustworthy framework for your research.

The Core Chemistry: A Tale of Two Reactive Groups

The power of the Mal-PEG3-PFP linker lies in the orthogonal reactivity of its two terminal groups, which can be orchestrated through the careful control of reaction conditions, primarily pH.[4]

The Maleimide Group: Precision Targeting of Thiols

The cornerstone of this linker's utility is the maleimide group's highly specific reactivity towards sulfhydryl (thiol) groups (-SH), which are predominantly found in the cysteine residues of proteins and peptides.[5][6]

Mechanism of Action: The Michael Addition The conjugation proceeds via a chemoselective Michael addition reaction.[7][8] In this mechanism, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond, resulting in a thiosuccinimide product.[][10] The reaction is notably efficient, driven by the ring strain of the maleimide, and proceeds rapidly under mild, physiological conditions without the need for a catalyst.[7][11]

Sources

- 2. Mal-PEG3-PFP, 1807534-78-6 | BroadPharm [broadpharm.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 6. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

An In-depth Technical Guide to Mal-PEG3-PFP for Beginners in Bioconjugation

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate crosslinker is a critical decision that dictates the success of their experimental goals. Among the myriad of available reagents, Mal-PEG3-PFP has emerged as a versatile and efficient tool. This guide provides a comprehensive technical overview of Mal-PEG3-PFP, elucidating its core principles, mechanism of action, and practical applications, with the aim of equipping beginners with the knowledge to confidently and effectively utilize this powerful crosslinker.

Deconstructing Mal-PEG3-PFP: A Trifecta of Functionality

Mal-PEG3-PFP is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1][2][3] Its structure can be broken down into three key components, each serving a specific and crucial purpose.

-

Maleimide (Mal): This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[][5] The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5), forming a stable thioether bond.[3][5][6] This specificity is a cornerstone of its utility, enabling site-specific modification of biomolecules.[7]

-

Polyethylene Glycol (PEG3): The "PEG3" component signifies a short, discrete polyethylene glycol spacer consisting of three ethylene glycol units.[2][8] This hydrophilic spacer imparts several beneficial properties to the crosslinker and the final bioconjugate.[9][10][11] It enhances the solubility of the molecule in aqueous buffers, which is particularly advantageous when working with hydrophobic payloads.[9][11][12] Furthermore, the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.[8][11]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety that readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[7][13][14] A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, making them less susceptible to hydrolysis.[13][15][16][17] This increased stability provides a wider experimental window for conjugation, potentially leading to higher yields and more reproducible results.[16]

The combination of these three components in a single molecule allows for a controlled, two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products.[2]

The Mechanism of Action: A Tale of Two Reactions

The utility of Mal-PEG3-PFP lies in the orthogonal reactivity of its two terminal groups, which allows for a sequential conjugation process. This is typically achieved by first reacting the more stable PFP ester with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.

Step 1: Amine Acylation with the PFP Ester

The initial step involves the reaction of the PFP ester with a primary amine on the first molecule of interest (Molecule A). This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct.[13][16]

Caption: Step 1: PFP ester reaction with an amine.

Step 2: Thiol-Maleimide Michael Addition

Once Molecule A is functionalized with the maleimide group, the excess Mal-PEG3-PFP is removed. The resulting maleimide-activated molecule is then introduced to the second molecule of interest (Molecule B), which contains a free thiol group. The thiol group undergoes a Michael addition reaction with the maleimide, forming a stable thioether linkage.[3][5]

Caption: Step 2: Maleimide reaction with a thiol.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for using Mal-PEG3-PFP. It is crucial to optimize the reaction conditions, such as molar ratios and incubation times, for each specific application.

Protocol 1: Activation of an Amine-Containing Molecule with Mal-PEG3-PFP

This protocol describes the first step of the two-step conjugation: the reaction of the PFP ester with a primary amine on your molecule of interest (e.g., a protein).

Materials:

-

Amine-containing molecule (e.g., protein)

-

Mal-PEG3-PFP

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.[18] Avoid buffers containing primary amines like Tris or glycine.

-

Purification system (e.g., desalting columns for size-exclusion chromatography or dialysis cassettes)[18]

Procedure:

-

Prepare the Protein Solution: Dissolve your amine-containing protein in the reaction buffer to a final concentration of 0.5-5 mg/mL.[18] If the protein is in a buffer containing primary amines, it must be exchanged into the appropriate reaction buffer.

-

Prepare the Mal-PEG3-PFP Solution: Immediately before use, dissolve the Mal-PEG3-PFP in a small amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.[18]

-

Conjugation Reaction: Slowly add the dissolved Mal-PEG3-PFP solution to the protein solution while gently stirring. A common starting point is a 2:1 to 10:1 molar excess of the PFP ester to the protein.[18]

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive proteins.[18][19]

-

Purification: Remove the unreacted Mal-PEG3-PFP and byproducts using size-exclusion chromatography (desalting column) or dialysis. This step is critical to prevent the unreacted linker from interfering with the subsequent thiol-maleimide reaction.

Protocol 2: Conjugation of the Maleimide-Activated Molecule to a Thiol-Containing Molecule

This protocol outlines the second step: the reaction of the now maleimide-functionalized molecule with a thiol-containing molecule.

Materials:

-

Purified maleimide-activated molecule from Protocol 1

-

Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

-

Degassed Conjugation Buffer: pH 7.0-7.5 (e.g., PBS, HEPES).[20][21] It is crucial to degas the buffer to prevent oxidation of the thiol groups.

-

Quenching reagent (optional, e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, HPLC, FPLC)[20][23]

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer. If the protein contains disulfide bonds, they must be reduced prior to conjugation by incubating with a reducing agent like TCEP.[21][22] Excess reducing agent must be removed before adding the maleimide-activated molecule.

-

Conjugation Reaction: Add the purified maleimide-activated molecule to the solution of the thiol-containing molecule. A molar ratio of 1:1 is a good starting point, but optimization may be required.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[20][23]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any remaining maleimide groups.

-

Purification of the Final Conjugate: Purify the final bioconjugate from unreacted components using an appropriate method such as size-exclusion chromatography, HPLC, or FPLC.[20][23]

Critical Considerations and Troubleshooting

While Mal-PEG3-PFP is a robust crosslinker, several factors can influence the success of the conjugation reaction.

| Parameter | Recommendation | Rationale |

| pH Control | PFP ester reaction: pH 7.2-8.5.[18] Maleimide reaction: pH 6.5-7.5.[5][6] | The PFP ester reaction is more efficient at slightly alkaline pH, while the maleimide-thiol reaction is highly specific and rapid at near-neutral pH. At pH > 7.5, maleimides can react with amines.[3] |

| Buffer Selection | Use amine-free buffers (e.g., PBS, HEPES) for the PFP ester reaction.[18] Use thiol-free buffers for the maleimide reaction.[21] | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the PFP ester. Thiol-containing buffers (e.g., DTT) will react with the maleimide. |

| Thiol Availability | Ensure free thiols are present. Reduce disulfide bonds with TCEP if necessary.[21] | Maleimides only react with free sulfhydryl groups. TCEP is often preferred over DTT as it does not contain a thiol and does not need to be removed before the maleimide addition.[22] |

| Maleimide Stability | Prepare maleimide stock solutions fresh in an anhydrous organic solvent and use them immediately.[24] | Maleimides can hydrolyze in aqueous solutions, rendering them inactive.[24] |

| Conjugate Stability | The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols.[25][26] | This can lead to deconjugation. Strategies to improve stability include inducing hydrolysis of the thiosuccinimide ring to a more stable succinamic acid derivative.[6][24][26] |

Troubleshooting Common Issues:

-

Low Conjugation Yield:

-

Verify the pH of the reaction buffers.

-

Ensure the maleimide reagent was fresh and not hydrolyzed.

-

Confirm the presence of free amines and thiols on your molecules.

-

Optimize the molar excess of the Mal-PEG3-PFP linker.[24]

-

-

Protein Aggregation:

-

High protein concentrations can lead to aggregation.[24] Perform the conjugation at a lower concentration.

-

The PEG spacer in Mal-PEG3-PFP should help mitigate aggregation, but this can still be an issue with some proteins.

-

-

Instability of the Final Conjugate:

Characterization of the Bioconjugate

After purification, it is essential to characterize the final bioconjugate to confirm successful conjugation and determine key quality attributes.[27][28] A multi-faceted analytical approach is often necessary.[27]

| Analytical Technique | Information Provided |

| UV/Vis Spectroscopy | Can be used to determine the concentration of the protein and, if the payload has a distinct absorbance, the degree of labeling. |

| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR).[27] |

| Size Exclusion Chromatography (SEC) | Assesses the presence of aggregates or fragments in the final product.[29] |

| Hydrophobic Interaction Chromatography (HIC) | Often used to determine the DAR and the distribution of different drug-loaded species.[29] |

| Reversed-Phase HPLC (RP-HPLC) | Can be used to assess the purity of the conjugate and monitor its stability.[29] |

Conclusion: A Versatile Tool for Modern Bioconjugation

Mal-PEG3-PFP offers a powerful and versatile solution for the covalent linkage of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables controlled and efficient conjugation with high yields.[30] By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate analytical techniques, even beginners can successfully leverage this crosslinker to advance their research in drug development, diagnostics, and beyond. The enhanced stability of the PFP ester compared to traditional NHS esters provides a significant advantage, making Mal-PEG3-PFP a valuable addition to the bioconjugation toolkit.[13]

References

- Shen, B. Q., et al. (2012). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.

- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal.

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

ACS Publications. (n.d.). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Retrieved from [Link]

- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

-

National Institutes of Health. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

-

National Institutes of Health. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved from [Link]

-

ResearchGate. (2014). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

-

ResearchGate. (2015). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Retrieved from [Link]

-

clicks.bio. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]

-

ResearchGate. (2018). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. Retrieved from [Link]

-

AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. chempep.com [chempep.com]

- 11. precisepeg.com [precisepeg.com]

- 12. books.rsc.org [books.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mal-PEG3-PFP, 1807534-78-6 | BroadPharm [broadpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. precisepeg.com [precisepeg.com]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creativepegworks.com [creativepegworks.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. adcreview.com [adcreview.com]

- 29. pharmafocusamerica.com [pharmafocusamerica.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Mal-PEG3-PFP stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Mal-PEG3-PFP

Abstract

Mal-PEG3-PFP (Maleimide-PEG3-Pentafluorophenyl Ester) is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] Its architecture, featuring a thiol-reactive maleimide, an amine-reactive PFP ester, and a hydrophilic polyethylene glycol (PEG) spacer, offers remarkable versatility.[2][3] However, the successful application of this reagent is critically dependent on a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols. This guide provides a detailed examination of the chemical liabilities of the maleimide and PFP ester moieties, offers field-proven best practices for storage and handling, and presents detailed experimental protocols to ensure reproducible and optimal results in your research.

The Molecular Architecture of Mal-PEG3-PFP: A Double-Edged Sword

The efficacy of Mal-PEG3-PFP lies in its two distinct reactive termini, enabling the sequential or simultaneous conjugation of molecules containing sulfhydryl and amine groups.[4] The PEG3 linker enhances aqueous solubility, a crucial feature for biocompatibility.[2][5] However, the very reactivity that makes these terminal groups useful also renders them susceptible to degradation, primarily through hydrolysis.

Caption: Figure 1. Functional components of the Mal-PEG3-PFP crosslinker.

Understanding the stability of each reactive group is paramount for designing robust conjugation strategies.

The Maleimide Moiety: Sensitivity to pH

The maleimide group is highly effective for targeting cysteine residues in proteins, reacting with thiols via a Michael addition to form a stable thioether bond.[6][7] This reaction is most efficient and chemoselective within a pH range of 6.5 to 7.5.[6][8]

Degradation Pathway: The primary vulnerability of the maleimide group is its susceptibility to hydrolysis, which intensifies with increasing pH.[8][9] Above pH 7.5, the rate of hydrolysis of the maleimide ring increases significantly, leading to the formation of a maleamic acid derivative.[10] This ring-opened product is unreactive towards thiols, resulting in the inactivation of the reagent.[8][10]

Caption: Figure 2. Hydrolytic inactivation of the maleimide group.

Causality: At neutral to slightly acidic pH (6.5-7.5), the thiol-maleimide reaction is approximately 1,000 times faster than its reaction with amines, ensuring specificity.[8] As the pH becomes more alkaline, hydroxide ions more readily attack the carbonyl carbons of the maleimide ring, leading to irreversible ring-opening and inactivation.[9] Therefore, maintaining the recommended pH during conjugation is not just an optimization step; it is a critical control point to prevent reagent failure.

The PFP Ester: Superior, but Not Invincible, Stability

Pentafluorophenyl (PFP) esters are amine-reactive moieties that form stable amide bonds. They are a popular alternative to N-hydroxysuccinimide (NHS) esters due to their significantly greater resistance to spontaneous hydrolysis in aqueous buffers.[11][12][13][14] This enhanced stability provides a wider experimental window and can lead to higher conjugation yields.[11]

Degradation Pathway: Despite its superior stability, the PFP ester is still moisture-sensitive and will hydrolyze back to a non-reactive carboxylic acid.[4][14][15] The rate of this competing hydrolysis reaction increases with pH, becoming more significant above pH 8.5.[4][13]

Caption: Figure 3. Hydrolytic degradation pathway of the PFP ester.

Causality: The electron-withdrawing nature of the pentafluorophenyl ring makes the ester's carbonyl carbon highly electrophilic and thus reactive towards nucleophiles like primary amines.[13] While this enhances the reaction rate with the target molecule, it also means the ester is susceptible to attack by water (hydrolysis). PFP esters are more stable than NHS esters because pentafluorophenol is a better leaving group and is less prone to catalyzing hydrolysis.[11] However, at higher pH, the increased concentration of hydroxide ions accelerates the rate of hydrolysis, reducing the amount of active reagent available for conjugation.

Core Protocols: Storage, Handling, and Validation

Given the chemical liabilities of Mal-PEG3-PFP, adherence to strict storage and handling protocols is essential to preserve its reactivity.

Recommended Storage and Handling

The consensus from multiple suppliers underscores a consistent set of conditions to maximize the shelf-life of the reagent in its solid form.[2][16][17]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (or -5°C as specified)[2][16][17] | Reduces the rate of any potential solid-state degradation reactions. |

| Atmosphere | Store in a dry, desiccated environment.[4][15][16] | Minimizes exposure to atmospheric moisture, which can cause hydrolysis of both the PFP ester and, to a lesser extent, the maleimide group even in solid form over time. |

| Light | Protect from direct sunlight.[16] | Prevents potential photo-degradation of the molecule. |

| Handling | Equilibrate vial to room temperature before opening.[4][8][15] | Prevents condensation of moist air inside the cold vial, which would introduce water directly to the solid reagent. |

| Solutions | Do not store in aqueous solutions.[8] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6][8][15] | The maleimide and PFP ester groups hydrolyze in aqueous solutions. Anhydrous aprotic solvents prevent this degradation pathway during short-term storage of a stock solution. |

| Usage | Discard any unused reconstituted reagent; do not prepare stock solutions for long-term storage.[4][8][15] | Even in anhydrous solvents, trace amounts of water can lead to degradation over time. Freshness is key to reproducibility. |

Protocol: Quality Control and Stability Assessment (Self-Validation)

Trust in your reagents is paramount. While suppliers provide purity data, confirming the reactivity of a new batch or an older reagent is a good laboratory practice. This can be achieved via a straightforward analytical HPLC method.

Objective: To assess the integrity of the Mal-PEG3-PFP reagent by monitoring its hydrolysis over time in a standard reaction buffer.

Methodology:

-

Reagent Preparation:

-

Allow the vial of Mal-PEG3-PFP to equilibrate to room temperature for 15-20 minutes.

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

-

Buffer Preparation:

-

Prepare your intended reaction buffer (e.g., 1x PBS, pH 7.4). Ensure it is free of primary amines (like Tris) and thiols.

-

-

Time-Course Incubation:

-

At time t=0, dilute the Mal-PEG3-PFP stock solution into the reaction buffer to a final concentration of 1 mM.

-

Maintain the solution at room temperature.

-

-

HPLC Analysis:

-

Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.

-

Inject subsequent samples at regular intervals (e.g., 30, 60, 120, and 240 minutes).

-

Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the intact Mal-PEG3-PFP from its hydrolyzed byproducts (maleamic acid derivative, carboxylic acid derivative).

-

Monitor the elution profile using a UV detector (approx. 210-220 nm for the molecule backbone and ~300 nm for the maleimide).

-

-

Data Analysis:

-

Integrate the peak area of the intact Mal-PEG3-PFP at each time point.

-

A significant decrease in the main peak area over time, with the corresponding appearance of new, more polar peaks, indicates hydrolysis. A stable reagent should show minimal degradation over the first 1-2 hours.

-

Experimental Workflow: Two-Step Conjugation

The heterobifunctional nature of Mal-PEG3-PFP is ideal for a two-step conjugation, minimizing unwanted side reactions. This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing peptide (Peptide-SH).

Caption: Figure 4. Experimental workflow for a two-step bioconjugation.

Detailed Protocol:

-

Buffer Exchange of Protein:

-

Action: Ensure your amine-containing protein is in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.

-

Causality: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the PFP ester, drastically reducing conjugation efficiency.[15] The pH is a compromise: high enough for efficient amine reaction but low enough to minimize maleimide hydrolysis.[4]

-

-

Reaction with PFP Ester:

-

Action: Immediately before use, dissolve Mal-PEG3-PFP in anhydrous DMSO to make a 10-20 mM stock solution. Add a 5- to 20-fold molar excess of the linker to the protein solution.

-

Causality: A molar excess drives the reaction to completion. The stock must be fresh to ensure maximum reactivity.[15] The final concentration of DMSO should be kept low (<10%) to avoid protein denaturation.[4]

-

Incubation: Incubate for 1-2 hours at room temperature or 4°C overnight.

-

-

Removal of Excess Linker:

-

Action: Remove unreacted Mal-PEG3-PFP using a desalting column (for rapid removal) or dialysis.

-

Causality: This is a critical step. Failure to remove the excess bifunctional linker will result in the linker reacting with your second molecule (Peptide-SH), leading to a heterogeneous mixture and preventing the desired protein-peptide conjugation.[4]

-

-

Reaction with Maleimide:

-

Action: Add the thiol-containing peptide to the purified, maleimide-activated protein.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5.[18]

-

Causality: This pH range ensures specific and efficient reaction of the maleimide with the thiol group.[8]

-

-

Quenching (Optional but Recommended):

-

Action: Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture to a final concentration of ~10-20 mM. Incubate for 15-30 minutes.

-

Causality: This step quenches any unreacted maleimide groups on the protein surface. This is important for therapeutic applications to prevent off-target reactions with other biological thiols (e.g., albumin) in downstream applications.[19][20]

-

-

Final Purification:

-

Action: Purify the final protein-peptide conjugate from excess peptide and quenching reagents using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.

-

Conclusion

Mal-PEG3-PFP is a powerful tool for creating complex bioconjugates. Its utility, however, is directly tied to the chemical stability of its maleimide and PFP ester functional groups. By understanding the mechanisms of their degradation, particularly hydrolysis, and by implementing rigorous storage, handling, and experimental protocols, researchers can mitigate the risks of reagent inactivation. The principles and protocols outlined in this guide—grounded in the causality of the chemical reactions—provide a framework for achieving consistent, reproducible, and successful outcomes in your bioconjugation endeavors.

References

-

Maleimide/PFP PEG reagent, Mal-PEG3-PFP, Purity 98% . GlycoCLICK - CD BioGlyco. [Link]

-

The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases . PMC - NIH. [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines . ResearchGate. [Link]

-

Selection Guide for Bioconjugation Reagents . Creative Biolabs. [Link]

-

Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing . PubMed. [Link]

-

Mal-PEG3-PFP . Glyco MindSynth. [Link]

-

Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH-values . ResearchGate. [Link]

-

(PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . ResearchGate. [Link]

-

Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing | Request PDF . ResearchGate. [Link]

-

Hello, I want to ask that during Antibody drug conjugate (ADC) development, how to store antibody-linker conjugation? . ResearchGate. [Link]

-

Mal-PEG3-PFP . LookChem. [Link]

-

Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore . ACS Publications. [Link]

-

How do peptide linkers affect the stability of ADC during freeze - thaw cycles? . Biorunstar. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . PMC - NIH. [Link]

-

Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides . PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mal-PEG3-PFP, 1807534-78-6 | BroadPharm [broadpharm.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. purepeg.com [purepeg.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Mal-PEG3-PFP | CAS:1807534-78-6 | Biopharma PEG [biochempeg.com]

- 17. Maleimide/PFP PEG reagent, Mal-PEG3-PFP, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 18. broadpharm.com [broadpharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Hydrophilic Advantage: A Technical Guide to the Mal-PEG3-PFP Linker in Bioconjugation

In the landscape of modern drug development and proteomics, the precise and stable covalent linkage of biomolecules is paramount. The Mal-PEG3-PFP linker has emerged as a powerful and versatile tool, enabling researchers to conjugate proteins, peptides, and other macromolecules with a high degree of control and efficiency. This in-depth technical guide provides a comprehensive overview of the core hydrophilic properties of the Mal-PEG3-PFP linker, its mechanism of action, and practical, field-proven insights for its successful application.

Deconstructing the Mal-PEG3-PFP Linker: A Trifecta of Functionality

The efficacy of the Mal-PEG3-PFP linker lies in its unique tripartite structure, which combines a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[1][2] This heterobifunctional design allows for a controlled, sequential conjugation strategy, minimizing the formation of undesirable homodimers.[1]

-

Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins.[3] The reaction, a Michael addition, proceeds efficiently under mild pH conditions (6.5-7.5) to form a stable thioether bond.[4][5]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those on lysine residues or the N-terminus of a protein.[6][7][8] A key advantage of the PFP ester over other amine-reactive moieties, like N-hydroxysuccinimide (NHS) esters, is its increased stability against spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions.[6][7][9]

-

Polyethylene Glycol (PEG3) Spacer: The central component of this linker is a short, discrete chain of three ethylene glycol units. This PEG spacer is the primary determinant of the linker's hydrophilic properties.[3][10] Its presence confers several significant advantages to the linker and the resulting bioconjugate.[11][12]

The Power of Hydrophilicity: Unpacking the Role of the PEG3 Spacer

The inclusion of the PEG3 spacer is not merely a structural element; it is a critical design feature that profoundly influences the physicochemical properties of the entire system. The ether oxygen atoms within the PEG backbone readily form hydrogen bonds with water molecules, rendering the linker and the subsequent conjugate highly water-soluble.[13] This enhanced hydrophilicity offers a cascade of benefits in bioconjugation and drug development.[][15]

Key Advantages Imparted by the PEG3 Spacer:

-

Enhanced Solubility: A primary challenge in bioconjugation is the often-poor aqueous solubility of one or both of the molecules to be linked. The hydrophilic PEG linker dramatically improves the water solubility of hydrophobic compounds, facilitating their formulation for intravenous administration.[13][16][17] This is particularly beneficial for proteins that are prone to aggregation.[][18]

-

Reduced Steric Hindrance: The flexible PEG3 chain acts as a spacer, providing optimal spatial separation between the conjugated molecules. This minimizes steric hindrance, which can be crucial for preserving the biological activity and binding affinity of proteins and antibodies.[10][12]

-

Improved Pharmacokinetics: In the context of therapeutic development, PEGylation—the process of attaching PEG chains to a molecule—is a well-established strategy for improving a drug's pharmacokinetic profile.[16][19] The PEG linker creates a protective hydration shell around the molecule, shielding it from enzymatic degradation and recognition by the immune system.[13][] This "stealth" effect leads to a longer circulation half-life and reduced renal clearance.[13][][20]

-

Minimized Immunogenicity: The PEG chain can mask immunogenic epitopes on a protein's surface, potentially reducing the risk of an immune response upon administration.[11][12][20]

The following diagram illustrates the fundamental structure of the Mal-PEG3-PFP linker, highlighting its three key functional components.

Caption: Structure of the Mal-PEG3-PFP Linker.

Mechanism of Action: A Controlled, Two-Step Conjugation Strategy

The heterobifunctional nature of the Mal-PEG3-PFP linker allows for a highly controlled, two-step conjugation process. This sequential approach is critical for minimizing the formation of unwanted side products, such as the homodimerization of the starting molecules.[1]

The following diagram outlines the logical workflow for a typical two-step conjugation reaction using the Mal-PEG3-PFP linker.

Caption: Two-step conjugation workflow.

Step 1: Amine-Reactive Conjugation via the PFP Ester

The first step of the conjugation process typically involves the reaction of the PFP ester with the primary amines of the first biomolecule (e.g., an antibody). This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[6]

Key Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Ensures that the target amine groups are deprotonated and thus more nucleophilic, while minimizing hydrolysis of the PFP ester.[7][10][21] |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester.[8][21] |

| Temperature | Room temperature (20-25°C) or 4°C | The reaction can proceed efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[7][21] |

| Molar Ratio | 2:1 to 10:1 (Linker:Biomolecule) | The optimal molar ratio should be determined empirically for each specific application.[7][22] |

Step 2: Thiol-Reactive Conjugation via the Maleimide

Following the reaction with the first biomolecule and subsequent purification to remove excess linker, the now maleimide-activated biomolecule is ready to react with a thiol-containing molecule (e.g., a peptide with a cysteine residue). The thiol group undergoes a Michael addition reaction with the maleimide, forming a stable thioether bond.[4][23]

Key Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| pH | 6.5 - 7.5 | This pH range is optimal for the specific and efficient reaction of maleimides with thiols. At higher pH, the maleimide ring can hydrolyze, and the reaction loses its chemoselectivity.[3][4][22] |

| Reducing Agent (Optional) | TCEP (tris(2-carboxyethyl)phosphine) | Cysteine residues in proteins often form disulfide bridges, which are unreactive with maleimides. A reducing agent like TCEP can be used to cleave these bonds and free up the thiol groups for conjugation.[4][24][25] |

| Inert Atmosphere | Nitrogen or Argon | To prevent the re-formation of disulfide bonds through oxidation, it is advisable to perform the reaction under an inert atmosphere.[24][26] |

| Temperature | Room temperature or 4°C | The reaction proceeds efficiently at room temperature. For sensitive conjugates, incubation at 4°C overnight is a suitable alternative.[25][27] |

The following diagram illustrates the chemical reactions involved in the two-step conjugation process.

Caption: Reaction mechanism of the two-step conjugation.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a typical two-step conjugation reaction using the Mal-PEG3-PFP linker.

Protocol 1: Activation of an Amine-Containing Protein with Mal-PEG3-PFP Linker

Materials:

-

Amine-containing protein (e.g., IgG antibody)

-

Mal-PEG3-PFP linker

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4]

-

Prepare the Linker Solution: Immediately before use, dissolve the Mal-PEG3-PFP linker in anhydrous DMSO or DMF to a concentration of 10-100 mM.[7] The linker is moisture-sensitive, so it should be equilibrated to room temperature before opening the vial to prevent condensation.[8][21][22] Do not prepare stock solutions for long-term storage.[8][21]

-

Initiate the Conjugation Reaction: Add the calculated volume of the linker solution to the protein solution while gently stirring. A starting molar excess of 10- to 50-fold of the linker over the protein is recommended, but the optimal ratio should be determined empirically.[22]

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7]

-

Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against the reaction buffer.[8][21]

Protocol 2: Conjugation of the Maleimide-Activated Protein with a Thiol-Containing Molecule

Materials:

-

Maleimide-activated protein from Protocol 1

-

Thiol-containing molecule (e.g., a cysteine-containing peptide)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5 (degassed)

-

TCEP (optional, for disulfide bond reduction)

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer.

-

Disulfide Bond Reduction (Optional): If the thiol-containing molecule has disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[4][25]

-

Initiate the Conjugation Reaction: Add the maleimide-activated protein to the solution of the thiol-containing molecule. A molar ratio of 1:1 to 1:5 (activated protein:thiol-molecule) is a good starting point, but should be optimized.[27]

-

Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light. Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[25][27]

-